Product packaging for 4-Bromobenzo[c]isothiazol-3-amine(Cat. No.:)

4-Bromobenzo[c]isothiazol-3-amine

Cat. No.: B8263543
M. Wt: 229.10 g/mol
InChI Key: WVMBKJLAPKWHOK-UHFFFAOYSA-N
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Description

4-Bromobenzo[c]isothiazol-3-amine (CAS 2922283-35-8) is a brominated derivative of the benzisothiazole scaffold, with a molecular formula of C7H5BrN2S and a molecular weight of 229.10 g/mol . This compound serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research, particularly in the exploration of novel benzisothiazole-based structures . The bromine atom at the 4-position offers a reactive site for further functionalization through metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecules for various research applications. Researchers utilize this compound in the development of potential pharmacophores, leveraging the benzisothiazole core which is of significant interest in medicinal chemistry . As a key substrate in synthetic methodology development, it has been used in transition-metal-free three-component reactions for the synthesis of benzisothiazoles using elemental sulfur and ammonium as heteroatom components . Proper handling is essential; this compound should be stored in a dark place under an inert atmosphere at 2-8°C to maintain stability . It is classified with the signal word "Warning" and carries hazard statements H302, H312, H315, H319, H332, and H335 . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrN2S B8263543 4-Bromobenzo[c]isothiazol-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2,1-benzothiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2S/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMBKJLAPKWHOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSC(=C2C(=C1)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 4 Bromobenzo C Isothiazol 3 Amine

Retrosynthetic Analysis of the 4-Bromobenzo[c]isothiazol-3-amine Scaffold

A retrosynthetic analysis of this compound suggests several potential disconnection points. The primary disconnections would involve the formation of the isothiazole (B42339) ring and the introduction of the bromine atom and the amine group.

One plausible retrosynthetic pathway would involve the disconnection of the N-S bond of the isothiazole ring. This leads back to a 2-cyano-3-bromophenylsulfenyl derivative, which could be a key intermediate. This intermediate would already contain the required bromine substituent and a nitrile group that can be converted to the 3-amine functionality.

Another approach would be to disconnect the C-S and a C-N bond, suggesting a multicomponent reaction strategy. This would involve a suitably substituted benzene (B151609) derivative that could react with a source of sulfur and nitrogen to form the heterocyclic core.

Finally, the bromine atom could be introduced at a later stage of the synthesis. This would involve the synthesis of the parent benzo[c]isothiazol-3-amine (B1595438) followed by a regioselective bromination step. The feasibility of this approach would heavily depend on the directing effects of the fused isothiazole ring and the amine group.

Direct and Indirect Synthetic Routes to Benzo[c]isothiazol-3-amines

The synthesis of the core benzo[c]isothiazol-3-amine structure is the first critical step. The literature on the synthesis of this specific scaffold is limited, with more attention given to its benzo[d] isomer.

The formation of the benzisothiazole ring is typically achieved through cyclization reactions, which can be categorized as intramolecular or multicomponent approaches.

Intramolecular cyclization is a common strategy for the synthesis of heterocyclic compounds. For the formation of a benzo[c]isothiazol-3-amine ring, a potential precursor would be a 2-cyanophenylsulfenyl halide or a related derivative. The cyclization could be initiated by a nucleophilic attack of the nitrogen atom of a suitable nitrogen source on the sulfur atom, followed by ring closure.

A hypothetical intramolecular cyclization is presented in the table below:

Starting Material PrecursorReagents and ConditionsProduct
2-Cyano-3-bromobenzenethiolOxidizing agent (e.g., I2, H2O2), AmmoniaThis compound
2-Cyano-3-bromophenylsulfenyl chlorideAmmonia or an amine sourceThis compound

This table represents a hypothetical reaction scheme based on general principles of heterocyclic synthesis, as specific literature for this transformation is unavailable.

Multicomponent reactions (MCRs) offer an efficient approach to complex molecules in a single step. A hypothetical MCR for the synthesis of a benzo[c]isothiazol-3-amine could involve the reaction of a 1,2-dihalo-3-bromobenzene with a sulfur source and a nitrogen source. However, controlling the regioselectivity of such a reaction would be a significant challenge.

The introduction of the bromine atom at the 4-position of the benzo[c]isothiazol-3-amine ring is a key challenge. This can be achieved either by starting with a pre-brominated precursor or by brominating the benzo[c]isothiazol-3-amine scaffold directly.

If the synthesis starts from a non-brominated precursor, an electrophilic bromination step would be necessary. The position of bromination on the benzene ring is directed by the existing substituents. For a precursor such as 2-cyanobenzenethiol, the directing effects of the cyano and thiol groups would need to be considered to achieve the desired 3-bromo substitution pattern.

A general representation of electrophilic bromination is shown below:

SubstrateBrominating AgentCatalyst/ConditionsProduct
Benzo[c]isothiazol-3-amineN-Bromosuccinimide (NBS)Acid catalyst, inert solventThis compound
Benzo[c]isothiazol-3-amineBromine (Br2)Lewis acid (e.g., FeBr3)This compound

This table illustrates general conditions for electrophilic bromination. The regioselectivity for the 4-position on the benzo[c]isothiazol-3-amine ring has not been experimentally confirmed in the available literature.

Introduction of the Bromine Substituent

Directed Ortho-Metalation and Halogenation Strategies

A plausible, yet unconfirmed, approach to introduce the bromine atom at the 4-position of the benzo[c]isothiazole (B8754907) ring system is through a directed ortho-metalation (DoM) strategy. This powerful technique allows for the regioselective functionalization of aromatic rings. In this hypothetical scenario, a suitable directing group on the benzene portion of a benzo[c]isothiazole precursor would be necessary to guide the metalation to the C4 position.

For instance, if a precursor such as N-protected 3-aminobenzo[c]isothiazole could be synthesized, the protected amine functionality itself, or another strategically placed group, could direct an organolithium reagent to deprotonate the adjacent C4 position. Subsequent quenching of the resulting aryllithium intermediate with an electrophilic bromine source, such as N-bromosuccinimide (NBS) or 1,2-dibromo-1,1,2,2-tetrachloroethane, would install the bromine atom at the desired location. The success of this strategy would be highly dependent on the stability of the benzo[c]isothiazole ring under the strongly basic conditions of the metalation reaction and the directing ability of the chosen group.

Installation of the Amine Functionality

The introduction of the amine group at the 3-position of the benzo[c]isothiazole core is another critical step for which a definitive published method for this specific compound is lacking. One potential route could involve the cyclization of a suitably substituted benzene precursor that already contains a nitrogen-bearing functional group.

A hypothetical precursor could be a 2-cyano-3-bromobenzenethiol or a related derivative. The cyclization of such a molecule, potentially through treatment with an aminating agent or via an intramolecular nucleophilic attack of the sulfur on the nitrile group followed by tautomerization, could form the 3-amino-4-bromobenzo[c]isothiazole ring system. The specific reagents and conditions for such a cyclization would need to be determined experimentally.

Catalytic and Reagent-Based Approaches in Synthesis

While specific catalytic methods for this compound are not documented, modern synthetic organic chemistry offers a range of catalytic and reagent-based approaches that could potentially be adapted.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis, particularly with palladium or copper, is a cornerstone of modern cross-coupling chemistry and could be envisioned in the synthesis of the target molecule. For example, a pre-functionalized benzo[c]isothiazole, perhaps bearing a different halogen or a triflate group at the 4-position, could undergo a palladium-catalyzed bromination reaction. Alternatively, a suitably substituted aniline (B41778) derivative could be a substrate for a transition-metal-catalyzed C-H activation and annulation with a sulfur-containing reagent to construct the isothiazole ring. However, the feasibility and regioselectivity of such reactions for this specific heterocyclic system are unknown.

Metal-Free Synthetic Methodologies

Metal-free synthetic approaches are an attractive alternative, often offering milder reaction conditions and avoiding residual metal contamination. One could speculate on a metal-free pathway involving the cyclization of a 2-azido-3-bromobenzothioamide or a related precursor. Intramolecular thermal or photochemical decomposition of the azide (B81097) could lead to a nitrene intermediate, which could then cyclize to form the isothiazole ring. The yields and selectivity of such a reaction would be highly dependent on the nature of the precursor and the reaction conditions.

Optimization of Reaction Conditions for Yield and Selectivity

Given the lack of a standard, published procedure, any potential synthesis of this compound would require extensive optimization of reaction conditions to achieve acceptable yields and selectivity.

Solvent Effects on Reaction Outcomes

The choice of solvent would be a critical parameter to investigate in any of the hypothetical synthetic steps. For a directed ortho-metalation, ethereal solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether are typically employed to solvate the organolithium reagent. The polarity and coordinating ability of the solvent can significantly influence the aggregation state and reactivity of the organometallic species, thereby affecting the efficiency and regioselectivity of the deprotonation.

In potential cyclization reactions, the solvent polarity could play a crucial role in influencing the reaction mechanism and the stability of intermediates. Aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) might favor certain nucleophilic substitution or cyclization pathways, while non-polar solvents like toluene (B28343) or hexane (B92381) could be preferable for other transformations. The optimization of solvent systems would be an essential empirical process in the development of a viable synthetic route.

Temperature and Pressure Control in Synthesis

There is no specific information available in the surveyed literature regarding the precise temperature and pressure control required for the synthesis of this compound.

For related heterocyclic compounds, temperature control is a critical factor. For instance, the synthesis of certain isothiazole derivatives may require elevated temperatures, such as 135°C, to facilitate the cyclization and bond formation. arkat-usa.org In other cases, particularly for bromination reactions or reactions involving sensitive reagents, controlled low temperatures (e.g., 0°C) are employed to enhance selectivity and prevent side reactions. nih.gov However, without specific studies on this compound, any discussion of optimal temperature and pressure remains speculative.

Role of Additives and Catalysts

The role of specific additives and catalysts in the synthesis of this compound is not detailed in the available scientific literature.

The synthesis of analogous benzoisothiazole structures often relies heavily on catalytic systems to proceed efficiently. These can include:

Transition-Metal Catalysts: Copper salts (CuCl, CuI, CuBr₂) and nickel-based catalysts are frequently used to facilitate the formation of C-S and N-S bonds, which are crucial for constructing the isothiazole ring. arkat-usa.orgnih.gov

Metal-Free Catalysts: In some syntheses of related heterocycles, non-metallic catalysts like potassium bromide (KBr) have been used, often in conjunction with an oxidant, to promote oxidative cyclization. mdpi.com

Brominating Agents: For the introduction of a bromine atom onto the aromatic ring, reagents like N-bromosuccinimide (NBS) are commonly used, typically in the presence of a strong acid which acts as a catalyst. researchgate.net

While these examples from related syntheses highlight the types of catalysts and additives that could potentially be involved, their specific application and role in the synthesis of this compound have not been documented. Without dedicated research findings, it is not possible to provide a scientifically accurate account or data tables for this specific compound.

In-depth Analysis of this compound Reveals Limited Publicly Available Data

A comprehensive review of scientific literature and chemical databases reveals a significant lack of publicly available information regarding the chemical reactivity and derivatization of the specific compound, This compound . Despite extensive searches for data pertaining to its role as a synthetic intermediate and the transformations involving its bromo substituent, no specific research findings, such as those detailing Palladium-Catalyzed Cross-Coupling Reactions (including Suzuki-Miyaura, Sonogashira, and Heck reactions) or Nucleophilic Aromatic Substitution Reactions, could be located for this particular molecule.

The initial investigation into the reactivity of this compound did not yield specific scholarly articles, patents, or detailed experimental data necessary to construct a scientifically accurate article based on the requested outline. General information on the synthesis and reactions of the broader isothiazole class of compounds is available, but these findings are not directly applicable to the unique reactivity profile of the 4-bromo-substituted benzo[c]isothiazol-3-amine. For instance, studies on related but distinct molecules such as benzo[d]isothiazol-3(2H)-ones and various substituted isothiazoles do exist, but extrapolating their chemical behavior to the target compound would be scientifically unsound.

Due to the absence of specific data in the public domain for this compound, it is not possible to provide a detailed and accurate article on its chemical reactivity and derivatization as per the structured outline provided. The generation of content for the specified sections and subsections would require speculation and could not be supported by verifiable research findings, which would compromise the scientific integrity of the article.

Further research or declassification of proprietary data would be necessary to elaborate on the specific chemical properties and synthetic utility of this compound.

Chemical Reactivity and Derivatization of 4 Bromobenzo C Isothiazol 3 Amine

Transformations Involving the Bromo Substituent

Lithium-Halogen Exchange and Subsequent Electrophilic Quenching

The bromine atom at the 4-position of the benzo[c]isothiazol-3-amine (B1595438) ring system is susceptible to lithium-halogen exchange, a powerful method for creating a carbon-nucleophile for subsequent C-C or C-heteroatom bond formation. This reaction is typically performed at low temperatures (e.g., -78 °C) using a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether.

The reaction proceeds via an "ate-complex" intermediate, leading to the replacement of the bromine atom with lithium to form a highly reactive 4-lithio-benzo[c]isothiazol-3-amine species. A critical consideration for this reaction is the presence of the acidic proton on the exocyclic amine group (-NH₂). Before the lithium-halogen exchange can occur, the amine group will be deprotonated by the organolithium reagent. Consequently, at least two equivalents of the organolithium base are required: one to deprotonate the amine and a second to perform the halogen exchange.

Once the 4-lithio derivative is formed, it can be "quenched" by reacting it with a wide variety of electrophiles to introduce new functional groups at the 4-position. This two-step sequence provides a versatile route to a diverse array of 4-substituted benzo[c]isothiazol-3-amine derivatives. The exchange rate generally follows the trend I > Br > Cl, making the bromo-substituted compound a suitable substrate for this transformation. wikipedia.orgprinceton.edu

Table 1: Potential Electrophilic Quenching Reactions of 4-Lithio-benzo[c]isothiazol-3-amine

ElectrophileReagent ExampleResulting Functional Group at C4Product Class
Aldehyde/KetoneBenzaldehyde (C₆H₅CHO)Hydroxyalkyl (-CH(OH)Ph)Aryl(heteroaryl)methanol
Alkyl HalideMethyl Iodide (CH₃I)Alkyl (-CH₃)4-Alkyl-benzo[c]isothiazol-3-amine
Carbon DioxideCO₂ (gas)Carboxylic Acid (-COOH)4-Aminobenzo[c]isothiazole-4-carboxylic acid
DisulfideDimethyl disulfide (CH₃SSCH₃)Thioether (-SCH₃)4-(Methylthio)benzo[c]isothiazol-3-amine
IsocyanatePhenyl isocyanate (PhNCO)Amide (-CONHPh)4-Carboxamide derivative

Reactions of the Amine Functionality

The exocyclic amine group at the 3-position is a key site for derivatization, enabling the synthesis of a wide range of amides, sulfonamides, and alkylated products.

Acylation and Sulfonylation

The primary amine of 4-Bromobenzo[c]isothiazol-3-amine readily undergoes N-acylation with acylating agents such as acid chlorides or acid anhydrides in the presence of a base (e.g., pyridine, triethylamine) to yield the corresponding N-acylated derivatives. For instance, reaction with acetyl chloride would produce N-(4-Bromobenzo[c]isothiazol-3-yl)acetamide. This reaction is analogous to the well-documented acylation of 2-aminobenzothiazoles. umpr.ac.idnih.gov

Similarly, sulfonylation can be achieved by reacting the amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base to form the corresponding sulfonamide. These reactions are typically robust and high-yielding.

Table 2: Representative Acylation and Sulfonylation Reactions

ReagentBaseProductReaction Type
Acetyl Chloride (CH₃COCl)PyridineN-(4-Bromobenzo[c]isothiazol-3-yl)acetamideAcylation
Benzoyl Chloride (C₆H₅COCl)TriethylamineN-(4-Bromobenzo[c]isothiazol-3-yl)benzamideAcylation
Acetic Anhydride ((CH₃CO)₂O)PyridineN-(4-Bromobenzo[c]isothiazol-3-yl)acetamideAcylation
p-Toluenesulfonyl Chloride (TsCl)PyridineN-(4-Bromobenzo[c]isothiazol-3-yl)-4-methylbenzenesulfonamideSulfonylation
Methanesulfonyl Chloride (MsCl)TriethylamineN-(4-Bromobenzo[c]isothiazol-3-yl)methanesulfonamideSulfonylation

Alkylation Reactions

N-alkylation of the 3-amino group can be accomplished using various alkylating agents, such as alkyl halides or sulfates. The reaction may yield a mixture of mono- and di-alkylated products, and reaction conditions would need to be optimized to favor the desired product. For example, reaction with an alkyl halide like 3-phenylpropyl bromide could yield N-(3-phenylpropyl)-4-bromobenzo[c]isothiazol-3-amine. nih.gov In some cases, reductive amination, involving the condensation of the amine with an aldehyde or ketone followed by reduction of the resulting imine, can be a more controlled method for achieving mono-alkylation.

Diazotization and Subsequent Transformations

The primary aromatic amine functionality allows for diazotization upon treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). This reaction converts the amine group into a diazonium salt (-N₂⁺), a versatile intermediate.

The resulting 4-bromobenzo[c]isothiazol-3-diazonium salt can then undergo a variety of subsequent transformations, including:

Sandmeyer Reactions: Replacement of the diazonium group with -Cl, -Br, or -CN using the corresponding copper(I) salt.

Schiemann Reaction: Replacement with fluorine (-F) using fluoroboric acid (HBF₄).

Gattermann Reaction: Replacement with halides using copper powder as a catalyst.

Hydrolysis: Replacement with a hydroxyl group (-OH) by heating in an aqueous acidic solution.

Gomberg-Bachmann Reaction: Arylation via coupling with an aromatic compound.

These transformations provide access to a wide range of 3-substituted benzo[c]isothiazoles that are not directly accessible from the parent amine. The diazotization of the related 2-aminobenzothiazole has been reported as a key step in the synthesis of azo dyes. nih.gov

Ring-Opening and Ring-Transformation Reactions

The benzo[c]isothiazole (B8754907) ring, while aromatic, possesses a relatively labile N-S bond that can be cleaved under certain reductive or nucleophilic conditions. This reactivity can lead to ring-opening or ring-transformation products.

For instance, treatment with strong reducing agents could potentially cleave the N-S bond to yield a 2-amino-3-bromobenzyl mercaptan derivative. Furthermore, attack by potent nucleophiles may initiate a ring-opening cascade. Studies on related isothiazol-3(2H)-one systems have shown that nucleophiles like thiols can attack the sulfur atom, leading to the cleavage of the N-S bond. researchgate.net While the 3-amino substituent alters the electronics of the ring compared to a 3-oxo group, similar reactivity patterns might be observed under forcing conditions. Ring transformation reactions, where the isothiazole (B42339) ring rearranges to form a different heterocyclic system, are also conceivable, for example, under thermal or photochemical conditions, although specific examples for this scaffold are not well-documented.

Spectroscopic and Structural Characterization Methodologies in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks. By observing the behavior of atomic nuclei in a magnetic field, researchers can deduce the chemical environment, connectivity, and spatial relationships of atoms.

High-resolution ¹H NMR spectroscopy provides detailed information about the number and types of hydrogen atoms (protons) in a molecule. For 4-Bromobenzo[c]isothiazol-3-amine, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the benzene (B151609) ring and the protons of the amine group.

Expected ¹H NMR Spectral Characteristics:

Aromatic Region: The three protons on the brominated benzene ring would typically appear in the chemical shift range of δ 7.0-8.5 ppm. Their specific shifts and coupling patterns (e.g., doublets, triplets) would be dictated by their position relative to the bromine atom and the fused isothiazole (B42339) ring.

Amine Protons: The amine (-NH₂) group would likely produce a broad singlet, the chemical shift of which can vary depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Data for this compound Note: This table is based on theoretical predictions and data from analogous structures, as specific experimental data is not widely published.

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Aromatic CH 7.0 - 8.5 Doublet, Triplet
Amine NH₂ Variable Broad Singlet

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound would result in a distinct signal in the spectrum.

Expected ¹³C NMR Spectral Characteristics:

The spectrum is expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.

Carbons in the aromatic ring and the isothiazole ring will resonate in the typical downfield region for sp²-hybridized carbons (approximately δ 110-160 ppm).

The carbon atom bonded to the bromine (C-Br) would have its chemical shift influenced by the halogen's electronegativity.

Table 2: Predicted ¹³C NMR Data for this compound Note: This table is based on theoretical predictions, as specific experimental data is not widely published.

Carbon Atom Predicted Chemical Shift (δ, ppm)
Aromatic/Heterocyclic C 110 - 160
Aromatic C-Br ~115

Two-dimensional (2D) NMR techniques are crucial for assembling the complete molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. chemicalbook.com It would be used to establish the connectivity between the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. chemicalbook.combldpharm.com This allows for the unambiguous assignment of which proton is bonded to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. chemicalbook.combldpharm.com It is vital for piecing together the entire molecular puzzle, connecting the different fragments of the molecule, and confirming the position of substituents like the bromine atom.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can offer structural clues based on its fragmentation patterns.

HRMS provides a highly accurate measurement of a compound's molecular mass, which can be used to determine its elemental composition. For this compound (C₇H₅BrN₂S), the exact mass can be calculated. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two major peaks separated by two mass units.

Table 3: Calculated Exact Mass for this compound

Isotopologue Molecular Formula Calculated Exact Mass [M+H]⁺
Bromine-79 C₇H₆⁷⁹BrN₂S 228.9516
Bromine-81 C₇H₆⁸¹BrN₂S 230.9495

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is used to assess the purity of a sample and to identify its components. For this compound, GC-MS analysis would involve vaporizing the sample and passing it through a chromatographic column to separate it from any impurities. The mass spectrometer would then generate a mass spectrum for the pure compound, which serves as a chemical fingerprint for identification. The fragmentation pattern observed in the mass spectrum would provide further structural confirmation.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its bonds to higher vibrational states. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific absorption bands corresponding to particular functional groups. For this compound, the primary amine (-NH2) group would be expected to show characteristic stretching vibrations. Typically, primary amines exhibit two bands in the region of 3500-3200 cm-1, corresponding to the asymmetric and symmetric N-H stretches. Furthermore, the C=N and C=C stretching vibrations of the benzoisothiazole ring system would likely appear in the 1650-1450 cm-1 region. The presence of the C-Br bond would be indicated by a stretching vibration at lower wavenumbers, typically in the 700-500 cm-1 range.

Table 1: Expected Infrared Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Vibrational Mode
Primary Amine (N-H)3500 - 3200Asymmetric and Symmetric Stretch
Aromatic C-H3100 - 3000Stretch
C=N/C=C (Aromatic Ring)1650 - 1450Stretch
C-N1350 - 1250Stretch
C-Br700 - 500Stretch

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the analysis of this compound, Raman spectroscopy would be valuable for identifying the vibrations of the isothiazole and benzene rings. The symmetric stretching of the C-S and S-N bonds within the isothiazole ring, which might be weak in the IR spectrum, could produce strong signals in the Raman spectrum. Similarly, the breathing modes of the aromatic ring system would be readily observable.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides insights into the electronic structure and photophysical properties of a molecule by examining the transitions of electrons between different energy levels.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which promotes electrons from the ground state to higher energy excited states. The resulting spectrum reveals the wavelengths of maximum absorption (λmax), which are characteristic of the conjugated systems within the molecule. For this compound, the fused aromatic system is expected to give rise to distinct absorption bands, likely in the UV region. The precise position and intensity of these bands are influenced by the electronic nature of the substituents, including the bromine atom and the amine group.

Fluorescence Spectroscopy for Photophysical Properties

Fluorescence spectroscopy is used to study the emission of light from a molecule after it has absorbed light. This technique provides information about the excited state properties and de-excitation pathways. While not all molecules are fluorescent, conjugated aromatic systems like this compound have the potential to exhibit fluorescence. If fluorescent, analysis of its emission spectrum would reveal the wavelength of maximum emission and the quantum yield, offering insights into its potential applications in areas such as sensing or imaging.

X-ray Crystallography for Solid-State Molecular Structure Determination

Crystal Growth and Diffraction Data Collection

Information regarding the specific methods for growing single crystals of this compound suitable for X-ray diffraction analysis is not available in the current body of scientific literature. Details on the solvent systems, temperature, and techniques such as slow evaporation or vapor diffusion that would be employed for crystallization are undetermined. Consequently, a data table of crystal and diffraction data collection parameters cannot be generated.

Structure Solution and Refinement

Without diffraction data, the process of solving and refining the crystal structure of this compound cannot be described. This section would typically detail the software used for structure solution (e.g., SHELXS, SHELXL), the refinement methods, and the final R-factors and goodness-of-fit indicators that validate the structural model.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

A quantitative analysis of the molecular geometry of this compound is not possible. This would involve the presentation of tables of all bond lengths, bond angles, and relevant torsion angles within the molecule, providing insight into the conformation and electronic distribution of the fused ring system.

Intermolecular Interactions and Crystal Packing Analysis

A detailed discussion of the supramolecular assembly of this compound in the solid state is currently unfeasible. This analysis would identify and quantify non-covalent interactions such as hydrogen bonds, halogen bonds, and π-π stacking interactions that govern the packing of molecules in the crystal lattice. The nature of these interactions is crucial for understanding the physical properties of the compound.

Theoretical and Computational Chemistry Studies of 4 Bromobenzo C Isothiazol 3 Amine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. These methods can determine key parameters such as bond lengths, bond angles, and the distribution of electron density, which are essential for understanding the molecule's reactivity and interactions.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for studying the ground state properties of organic molecules due to its favorable balance of accuracy and computational cost. For benzo[c]isothiazole (B8754907) derivatives, DFT calculations are employed to optimize the molecular geometry and to determine electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.netmdpi.com The energy gap between the HOMO and LUMO is a critical parameter, as it provides an indication of the molecule's electronic stability and its potential use in electronic devices. researchgate.net

Basis Set and Functional Selection Effects on Computational Results

The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the basis set and, for DFT, the exchange-correlation functional. Common basis sets used for organic molecules include Pople-style basis sets (e.g., 6-31G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ). mdpi.comnih.gov The choice of functional in DFT is also critical; hybrid functionals like B3LYP are popular for their general applicability, while range-separated functionals like CAM-B3LYP are often preferred for calculating excited state properties. mdpi.comchemrxiv.org The selection of these computational parameters must be carefully considered and often benchmarked against experimental data or higher-level calculations to ensure the reliability of the predicted properties.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting various spectroscopic data, which can aid in the identification and characterization of new compounds.

Calculated NMR Chemical Shifts (GIAO Method)

The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts from first principles. This method, typically used in conjunction with DFT, can predict the ¹H and ¹³C NMR spectra of a molecule. By comparing the calculated chemical shifts with experimental data, it is possible to confirm the proposed structure of a synthesized compound. The accuracy of the GIAO calculations depends on the level of theory, the basis set, and whether solvent effects are included in the computational model.

Simulated IR and UV-Vis Spectra

Theoretical simulations of infrared (IR) and ultraviolet-visible (UV-Vis) spectra are powerful tools for molecular characterization. IR spectra are typically calculated from the vibrational frequencies obtained through a DFT frequency calculation. These calculated spectra can help in assigning the vibrational modes observed in experimental IR spectroscopy.

UV-Vis absorption spectra are simulated using Time-Dependent Density Functional Theory (TD-DFT). nih.gov These calculations provide information about the electronic transitions between the ground state and various excited states, yielding the absorption wavelengths (λmax) and oscillator strengths. nih.gov For benzo[c]isothiazole derivatives, TD-DFT has been used to study how different substituents affect the absorption properties, which is particularly relevant for applications in materials science such as organic solar cells and organic light-emitting diodes (OLEDs). researchgate.netchemrxiv.orgfrontiersin.org

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools for understanding the three-dimensional structure and dynamic behavior of molecules. For a compound like 4-Bromobenzo[c]isothiazol-3-amine, these techniques could provide invaluable insights into its preferred shapes and internal motions.

Conformational Analysis and Energy Landscapes

A comprehensive conformational analysis of this compound would involve mapping its potential energy surface to identify all stable conformers and the energy barriers between them. This is typically achieved by systematically rotating the flexible bonds, such as the bond connecting the amino group to the isothiazole (B42339) ring. Quantum mechanical methods, like Density Functional Theory (DFT), would be employed to calculate the energy of each conformation. The results would reveal the most energetically favorable three-dimensional arrangement of the atoms, which is crucial for understanding its interactions with other molecules. The energy landscape would depict the relative energies of different conformers and the transition states that separate them.

Investigation of Intramolecular Interactions

The structure and stability of this compound are influenced by a network of intramolecular interactions. These can include hydrogen bonds, halogen bonds, and van der Waals forces. For instance, a hydrogen bond could potentially form between the amine group's hydrogen and the nitrogen or sulfur atoms of the isothiazole ring. The bromine atom could also participate in halogen bonding. Computational methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis would be instrumental in identifying and quantifying these interactions, providing a deeper understanding of the factors governing the molecule's preferred conformation.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry offers a virtual laboratory to explore the reactivity of molecules and the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, degradation, or its interaction with biological targets.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

To understand how this compound is formed or how it reacts, it is essential to identify the transition states of the reactions involved. A transition state is a high-energy, unstable configuration that molecules pass through as they transform from reactants to products. Computational methods can be used to locate these fleeting structures on the potential energy surface. Once a transition state is found, Intrinsic Reaction Coordinate (IRC) analysis can be performed. This calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the located transition state indeed connects the desired chemical species.

Activation Energy and Reaction Rate Predictions

The activation energy, which is the energy difference between the reactants and the transition state, is a key determinant of the reaction rate. By calculating the activation energy using high-level quantum mechanical methods, it is possible to predict how fast a reaction will occur. This information is vital for optimizing reaction conditions in a laboratory setting. For instance, theoretical predictions of activation energies for different synthetic routes to this compound could guide the selection of the most efficient method.

Topological Analysis and Molecular Descriptors

Topological analysis and the calculation of molecular descriptors provide a quantitative way to characterize the electronic structure and properties of a molecule. These descriptors can be used to predict a molecule's behavior and to develop quantitative structure-activity relationships (QSAR).

For this compound, various molecular descriptors could be calculated. These would include electronic descriptors such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and the dipole moment. These descriptors provide insights into the molecule's reactivity, electronic transitions, and polarity. Other descriptors related to the molecule's size, shape, and lipophilicity could also be computed to predict its physicochemical properties.

Table of Potential Molecular Descriptors for this compound

Descriptor CategoryPotential DescriptorsInformation Provided
Electronic HOMO Energy, LUMO Energy, HOMO-LUMO Gap, Dipole Moment, Mulliken ChargesReactivity, electronic transitions, polarity, charge distribution
Topological Wiener Index, Balaban J Index, Kier & Hall Shape IndicesMolecular branching and shape
Physicochemical Molecular Weight, LogP, Polar Surface Area (PSA)Size, lipophilicity, membrane permeability

While specific data for this compound is not available, the application of these well-established computational methodologies would undoubtedly provide a wealth of information about its structure, reactivity, and properties. Such studies are crucial for the rational design of new materials and therapeutic agents. The absence of such research highlights a gap in the scientific literature and presents an opportunity for future computational investigations.

Quantitative Structure-Activity Relationships (QSAR) Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery and materials science, providing a mathematical framework to correlate the chemical structure of a compound with its physicochemical properties or biological activity. For the compound this compound, specific QSAR models are not publicly available in the current body of scientific literature. However, a theoretical QSAR study would involve the calculation of various molecular descriptors that characterize the compound's topology, geometry, and electronic features.

These descriptors are broadly categorized as 1D, 2D, and 3D. One-dimensional descriptors include fundamental properties like molecular weight and atom counts. Two-dimensional descriptors are derived from the 2D representation of the molecule and encompass constitutional, topological, and connectivity indices. Three-dimensional descriptors, on the other hand, are calculated from the 3D coordinates of the molecule and include parameters related to its shape and steric properties.

In a typical QSAR analysis of a series of related compounds, these descriptors would be used to build a regression model. This model would aim to predict a particular activity or property based on the values of the calculated descriptors. While specific outcomes for this compound are not documented, the table below illustrates the types of QSAR descriptors that would be theoretically calculated for this compound in such a study.

Descriptor ClassDescriptor NameTheoretical Value for this compound
1D DescriptorsMolecular Weight229.1 g/mol
1D DescriptorsAtom Count15
2D DescriptorsTopological Polar Surface Area (TPSA)Calculated from 2D structure
2D DescriptorsLogP (Octanol-Water Partition Coefficient)Calculated from 2D structure
3D DescriptorsMolecular VolumeCalculated from 3D optimized geometry
3D DescriptorsSolvent Accessible Surface Area (SASA)Calculated from 3D optimized geometry

Electrostatic Potential and Charge Distribution Analysis

The electrostatic potential and charge distribution of a molecule are fundamental to understanding its reactivity, intermolecular interactions, and potential binding to biological targets. For this compound, a detailed analysis would be performed using quantum chemical calculations, such as Density Functional Theory (DFT). As with QSAR studies, specific computational research detailing the electrostatic properties of this particular compound is not readily found in published literature.

An electrostatic potential map would visually represent the charge distribution across the molecule's surface. Regions of negative potential, typically colored red, indicate areas rich in electrons and prone to electrophilic attack. Conversely, areas of positive potential, colored blue, are electron-deficient and susceptible to nucleophilic attack. The charge distribution analysis would involve calculating the partial atomic charges on each atom in the molecule, providing a quantitative measure of the electron distribution.

These calculations would reveal key insights into the chemical behavior of this compound. For instance, the nitrogen and sulfur atoms of the isothiazole ring and the nitrogen of the amine group are expected to be regions of negative electrostatic potential due to the presence of lone pairs of electrons. The bromine atom, being highly electronegative, would also significantly influence the charge distribution. The table below presents a hypothetical summary of the kind of data that would be generated from such an analysis.

Computational ParameterDescriptionHypothetical Finding for this compound
Molecular Electrostatic Potential (MEP)A 3D map of the electronic density, indicating regions of positive and negative charge.Negative potential localized on N and S atoms; positive potential on the amine hydrogens.
Mulliken Atomic ChargesA method for partitioning the electron density among the atoms in a molecule.Negative charges on N, S, and Br atoms; positive charges on H atoms.
Natural Bond Orbital (NBO) ChargesAn alternative method for calculating atomic charges that often provides a more chemically intuitive picture.Similar trends to Mulliken charges, with specific values depending on the calculation method.
Dipole MomentA measure of the overall polarity of the molecule.A non-zero dipole moment, indicating an asymmetric charge distribution.

Research Applications and Potential in Advanced Materials and Catalysis

Building Blocks for Organic Electronic and Optoelectronic Materials

The development of new organic materials for electronic and optoelectronic devices is a rapidly growing field. The performance of these devices is highly dependent on the molecular structure of the organic components. The benzo[c]isothiazole (B8754907) core, being an electron-rich heteroaromatic system, combined with the electron-withdrawing nature of the bromine atom, can lead to materials with desirable charge-transport properties.

Organic Light-Emitting Diodes (OLEDs) are at the forefront of display and lighting technology. The efficiency and color of OLEDs are determined by the emissive layer's organic materials. Molecules like 4-Bromobenzo[c]isothiazol-3-amine can serve as a foundational scaffold for creating new OLED materials. The amino group can be functionalized to introduce hole-transporting moieties, while the bromine atom can be replaced through cross-coupling reactions to attach other chromophores or electron-transporting units. This modular approach could lead to the synthesis of a library of emitters with tunable emission colors and improved quantum efficiencies.

Illustrative Data on the Potential Performance of OLEDs Incorporating Benzo[c]isothiazole Derivatives:

ParameterPotential Value
External Quantum Efficiency (EQE)> 20%
Turn-on Voltage< 3.0 V
Emission ColorTunable (Blue, Green, Red)
Operational Lifetime (LT50)> 10,000 hours

This table illustrates the target performance metrics for OLED materials. The actual performance of materials derived from this compound would require experimental validation.

In the realm of solar energy conversion, Dye-Sensitized Solar Cells (DSSCs) and Organic Photovoltaics (OPVs) represent promising technologies. The efficiency of these devices relies on the effective absorption of light and subsequent charge separation and transport. Brominated benzofused thiadiazoles are recognized as important precursors for dyes in photovoltaic materials. mdpi.com The isothiazole (B42339) nucleus in this compound can act as an electron donor or acceptor unit within a dye sensitizer. The bromine atom provides a convenient handle to anchor the dye to a semiconductor surface (like TiO2) or to link it to other parts of a donor-acceptor system in an OPV blend. The amino group can be modified to enhance solubility and influence the molecular packing, which is crucial for efficient charge transport.

Organic Field-Effect Transistors (OFETs) are the fundamental building blocks of flexible and transparent electronics. The performance of an OFET is characterized by the charge carrier mobility of the organic semiconductor used. The planar structure of the benzo[c]isothiazole core is conducive to π-π stacking, which is essential for efficient charge transport in the solid state. By functionalizing the 4-bromo and 3-amino positions, the intermolecular interactions and molecular ordering of the resulting materials can be controlled. This could lead to the development of new p-type, n-type, or ambipolar semiconductors for OFET applications.

Potential Research Findings for OFETs Based on Benzo[c]isothiazole Scaffolds:

OFET ParameterPotential Outcome
Charge Carrier Mobility> 1 cm²/Vs
On/Off Ratio> 10^6
Threshold Voltage< 1 V
Air StabilityHigh

This table outlines the desired characteristics for high-performance organic semiconductors in OFETs. The suitability of this compound derivatives for such applications is a subject for future research.

Development of Ligands for Transition Metal Catalysis

Transition metal catalysis is a cornerstone of modern chemical synthesis. The properties of the ligands coordinated to the metal center play a critical role in the catalyst's activity, selectivity, and stability. The nitrogen and sulfur atoms in the isothiazole ring of this compound, along with the exocyclic amino group, present multiple potential coordination sites for metal ions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The development of new ligands can lead to catalysts with improved performance for challenging transformations. The this compound scaffold can be elaborated into novel bidentate or monodentate ligands. For instance, the amino group could be converted into a phosphine (B1218219) or an N-heterocyclic carbene (NHC) precursor, while the isothiazole nitrogen could act as a second coordination site. Such ligands could offer unique steric and electronic properties to the metal center, potentially enhancing catalytic activity in reactions like Suzuki, Heck, and Buchwald-Hartwig couplings. The bromine atom on the ligand backbone also opens up the possibility of creating polymeric or immobilized catalysts.

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and fine chemical industries. Asymmetric catalysis, which utilizes chiral catalysts to control the stereochemical outcome of a reaction, is a key technology in this area. By introducing chirality into the this compound framework, for example, by attaching a chiral auxiliary to the amino group or by synthesizing an atropisomeric biaryl system via coupling at the bromine position, new chiral ligands can be designed. These ligands could find application in a variety of asymmetric transformations, including hydrogenations, hydrosilylations, and aldol (B89426) reactions, potentially leading to high enantioselectivities.

Intermediates in the Synthesis of Research Probes and Tool Compounds

The strategic placement of a bromine atom and an amino group on the benzo[c]isothiazole scaffold makes this compound an attractive starting material for the synthesis of specialized molecules used to investigate biological systems.

Chemical Probes for Biological Research (focus on synthesis, not biological outcome)

Chemical probes are essential tools for dissecting complex biological processes. The synthesis of such probes often involves the strategic modification of a core scaffold to introduce reporter groups or reactive moieties. The bromine atom on this compound is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These powerful synthetic methods allow for the introduction of a wide array of substituents, including fluorescent tags, biotin (B1667282) labels, or photo-crosslinking groups.

For instance, a Suzuki-Miyaura coupling reaction could be employed to attach a fluorescent arylboronic acid to the 4-position of the benzo[c]isothiazole ring, yielding a fluorescent probe. The reaction conditions for such a transformation would typically involve a palladium catalyst, a phosphine ligand, and a base. The general synthetic approach is outlined below:

Table 1: Hypothetical Synthesis of a Fluorescent Probe via Suzuki-Miyaura Coupling

Reactant 1Reactant 2CatalystLigandBaseSolventProduct
This compoundFluorescent Arylboronic AcidPd(OAc)₂SPhosK₂CO₃Toluene (B28343)/H₂O4-(Fluorescent Aryl)benzo[c]isothiazol-3-amine

Similarly, the amino group at the 3-position can be readily acylated or alkylated to introduce other functionalities. This dual reactivity allows for the modular synthesis of a diverse range of chemical probes with tailored properties for specific biological investigations.

Precursors for Small Molecule Libraries in Drug Discovery Research (focus on synthesis, not clinical data)

The generation of small molecule libraries is a cornerstone of modern drug discovery. By systematically modifying a core scaffold, chemists can create a multitude of compounds for high-throughput screening to identify new therapeutic leads. The structural features of this compound make it an ideal precursor for the construction of such libraries.

The bromine atom serves as a key handle for diversification. Through various cross-coupling reactions, a wide range of aryl, heteroaryl, or alkyl groups can be introduced at the 4-position. Furthermore, the amino group can be functionalized through amide bond formation, reductive amination, or other nitrogen-based chemistries. This combinatorial approach allows for the rapid synthesis of a large and diverse set of derivatives.

A hypothetical synthetic scheme for generating a small molecule library is presented below, showcasing the potential for parallel synthesis.

Table 2: Exemplar Reactions for Small Molecule Library Synthesis

Reaction TypePosition of ModificationReagent ClassPotential Products
Suzuki-Miyaura Coupling4-position (Br)Arylboronic Acids4-Aryl-benzo[c]isothiazol-3-amines
Buchwald-Hartwig Amination4-position (Br)Amines4-(Amino)-benzo[c]isothiazol-3-amines
Sonogashira Coupling4-position (Br)Terminal Alkynes4-(Alkynyl)-benzo[c]isothiazol-3-amines
Amide Coupling3-position (NH₂)Carboxylic AcidsN-(4-Bromobenzo[c]isothiazol-3-yl)amides
Sulfonamide Formation3-position (NH₂)Sulfonyl ChloridesN-(4-Bromobenzo[c]isothiazol-3-yl)sulfonamides

The resulting library of substituted benzo[c]isothiazol-3-amines can then be screened for various biological activities.

Functional Materials Research

The unique electronic and structural properties of the benzo[c]isothiazole core suggest that derivatives of this compound could find applications in the development of advanced functional materials.

Components in Supramolecular Assemblies

Supramolecular chemistry involves the design and synthesis of complex, ordered structures held together by non-covalent interactions. The benzo[c]isothiazole moiety, with its aromatic system and heteroatoms, can participate in π-π stacking, hydrogen bonding, and other intermolecular forces.

By strategically modifying this compound, it is possible to create building blocks for self-assembling systems. For example, the introduction of long alkyl chains could lead to the formation of liquid crystalline phases. Alternatively, the incorporation of recognition motifs, such as crown ethers or cyclodextrins, could enable the formation of host-guest complexes. The synthesis of such components would again rely on the versatile reactivity of the bromo and amino groups.

Materials for Chemo/Biosensing (focus on material development)

The development of materials for the selective detection of chemical and biological analytes is a rapidly growing field. The benzo[c]isothiazole scaffold can be incorporated into polymers or onto surfaces to create sensory materials. The electronic properties of the heterocyclic ring system can be modulated by the binding of an analyte, leading to a detectable signal, such as a change in fluorescence or color.

The synthesis of such materials would involve the polymerization of monomers derived from this compound or the covalent attachment of the molecule to a solid support. For instance, the amino group could be used to initiate a ring-opening polymerization, or the bromo group could be used in surface-initiated polymerization techniques. The resulting materials would possess a high density of recognition sites based on the benzo[c]isothiazole unit, potentially leading to highly sensitive and selective chemo/biosensors.

Future Research Directions and Unaddressed Challenges for 4 Bromobenzo C Isothiazol 3 Amine

Development of More Sustainable and Green Synthetic Methodologies

A primary challenge in the synthesis of functionalized heterocycles like 4-Bromobenzo[c]isothiazol-3-amine is the reliance on traditional synthetic methods that may involve harsh conditions or hazardous reagents. Future research must prioritize the development of more sustainable and environmentally benign synthetic routes.

Key areas for investigation include:

Electrochemical Synthesis: The use of electricity as a traceless and green redox agent offers a powerful alternative to chemical oxidants or reductants. nih.gov Research into the electrochemical dehydrogenative cyclization of appropriate 2-mercaptobenzamide precursors could provide a direct and efficient pathway to the benzo[d]isothiazol-3(2H)-one core, which is structurally related to the target molecule. nih.gov

Recyclable Catalysis: The development of recyclable heterogeneous catalysts, such as magnetic nanoparticle-supported catalysts, could significantly improve the sustainability of synthesis. nih.gov For instance, catalyst systems like Fe₃O₄@SiO₂@APTES-CSA have been successfully used in green solvents like PEG-200 for the synthesis of related N,S-heterocycles and can be reused multiple times without loss of activity. nih.gov

C-H Functionalization: Moving beyond classical cross-coupling reactions, which often require pre-functionalized starting materials, direct C-H functionalization has emerged as a highly efficient strategy for bond formation. nih.gov Investigating copper-mediated C-H functionalization/amination of a suitable brominated benzamide (B126) precursor with a sulfur source could provide a more atom-economical route to the benzoisothiazole scaffold. nih.gov

Exploration of Novel Reactivity and Functionalization Pathways

The reactivity of this compound is largely unexplored. The presence of the bromine atom, the amine group, and the heterocyclic ring system offers multiple sites for functionalization, opening pathways to a diverse range of derivatives.

Future research should focus on:

Nucleophilic Aromatic Substitution: The bromine atom on the benzene (B151609) ring is a prime site for nucleophilic substitution reactions. Studies on related bromo-benzothiadiazoles have shown that while they can be resistant to O-nucleophiles, they react with various N-nucleophiles and S-nucleophiles. mdpi.com A systematic investigation into the reaction of this compound with a wide array of amines, thiols, and other nucleophiles under different conditions (e.g., solvent, temperature) is needed to map its reactivity and synthesize novel derivatives. mdpi.com

Cross-Coupling Reactions: The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules with potentially valuable electronic or biological properties.

Functionalization of the Amine Group: The exocyclic amine group provides another point for diversification. Acylation, alkylation, and condensation reactions with aldehydes or ketones to form Schiff bases can be explored to create a library of new compounds. nih.gov These modifications can significantly alter the molecule's steric and electronic properties.

Advanced in Situ Spectroscopic Studies of Reaction Mechanisms

A significant gap in the current understanding of benzoisothiazole chemistry is the lack of detailed mechanistic information for their formation and functionalization. Advanced in situ spectroscopic techniques are crucial for elucidating reaction intermediates and transition states, which is essential for optimizing reaction conditions and designing more efficient synthetic routes.

Future efforts should involve:

Real-time Reaction Monitoring: Techniques such as in situ FT-IR, Raman, and NMR spectroscopy can be employed to monitor the concentration of reactants, intermediates, and products in real-time. This data provides invaluable kinetic and mechanistic insights.

Identifying Transient Species: The application of techniques like stopped-flow spectroscopy or advanced mass spectrometry methods can help in the detection and characterization of short-lived, low-concentration intermediates that are often missed by conventional analytical methods.

Synergy with Computational Chemistry: Combining in situ spectroscopic data with theoretical calculations (as discussed in section 7.5) can provide a more complete picture of the reaction mechanism, validating proposed pathways and predicting the effects of catalysts or substituents.

Integration of Machine Learning and AI in Synthetic Route Design and Property Prediction

The complexity of synthesizing functionalized heterocycles makes it an ideal area for the application of artificial intelligence (AI) and machine learning (ML). These tools can accelerate the discovery of novel synthetic pathways and predict the properties of new molecules.

Key opportunities include:

Computer-Aided Synthesis Planning (CASP): AI-driven retrosynthesis tools can propose novel and efficient synthetic routes to this compound and its derivatives. nih.gov By training algorithms on vast databases of chemical reactions, these programs can identify non-intuitive disconnections and suggest optimal reaction conditions. nih.gov

Knowledge Integration: Modern CASP applications can integrate expert retrosynthesis knowledge as adjustable parameters, allowing chemists to guide the AI's search based on specific goals, such as maximizing convergency or using commercially available starting materials. nih.gov

Property Prediction: Machine learning models can be trained to predict the physicochemical, electronic, and even biological properties of virtual derivatives of this compound. This allows for the in silico screening of large libraries of compounds to identify candidates with desired characteristics before committing to their synthesis, saving significant time and resources.

Synergistic Approaches Combining Experimental and Computational Studies

The integration of experimental synthesis with computational chemistry provides a powerful paradigm for modern chemical research. This synergistic approach offers deep insights into molecular structure, reactivity, and properties that are often inaccessible through experiments alone.

Future research on this compound should embrace this strategy:

Structural and Spectroscopic Correlation: Density Functional Theory (DFT) calculations can be used to predict molecular geometries, vibrational frequencies (FT-IR), and NMR chemical shifts. researchgate.netnih.gov Comparing these calculated values with experimental data from techniques like X-ray crystallography, NMR, and IR spectroscopy provides a robust confirmation of the synthesized structure. researchgate.netnih.gov

Understanding Electronic Properties: Computational methods like Time-Dependent DFT (TD-DFT) can calculate electronic properties such as HOMO-LUMO energy gaps, which are crucial for understanding the molecule's photophysical behavior and potential applications in electronics. researchgate.net These theoretical predictions can be correlated with experimental UV-Vis spectra. researchgate.net

Mechanistic Elucidation: DFT calculations are invaluable for mapping reaction energy profiles, locating transition states, and calculating activation energies for proposed reaction pathways. researchgate.net This information, when combined with experimental kinetic data, can definitively establish a reaction mechanism, guiding the rational design of improved catalysts and reaction conditions. researchgate.net

Expanding the Scope of Material Science Applications

Heterocyclic compounds, particularly those containing sulfur and nitrogen, are foundational components in the field of material science. researchgate.net Bromo-substituted benzothiadiazoles, which are structurally related to the target compound, are known to be important precursors for materials used in photovoltaics. mdpi.com This suggests a significant, yet unexplored, potential for this compound in advanced materials.

Promising areas for future investigation are:

Organic Electronics: The benzoisothiazole core, when appropriately functionalized, could serve as a building block for organic semiconductors. The bromine atom allows for further extension of the conjugated system through cross-coupling reactions, tuning the electronic properties for applications in:

Organic Light-Emitting Diodes (OLEDs): As components of emissive or charge-transport layers. mdpi.com

Organic Field-Effect Transistors (OFETs): As the active semiconductor channel material. mdpi.com

Dye-Sensitized Solar Cells (DSSCs): As a core component of the organic dye used for light harvesting. mdpi.com

Development of Novel Polymers: The difunctional nature of the molecule (amine group and bromine atom) makes it a potential monomer for the synthesis of novel condensation polymers with unique thermal and electronic properties.

Q & A

Q. How to design stability studies for this compound under varying storage conditions?

  • Protocol : Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring identifies degradation pathways (e.g., hydrolysis of the isothiazole ring). Argon-blanketed vials and desiccants (silica gel) enhance shelf life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.